molecular formula C21H23NO3S B14021322 Fmoc-Ile-SH

Fmoc-Ile-SH

Cat. No.: B14021322
M. Wt: 369.5 g/mol
InChI Key: OPPHCXUJEZEZRB-DJJJIMSYSA-N
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Description

Fmoc-Ile-SH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino terminus, allowing for the sequential addition of amino acids to form peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ile-SH typically involves the protection of the amino group of L-isoleucine with the Fmoc group. This is achieved by reacting L-isoleucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids to a growing peptide chain. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), allowing for the addition of the next amino acid .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ile-SH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Free amino group.

    Coupling: Peptide bonds forming longer peptide chains.

    Oxidation: Disulfide bonds.

    Reduction: Free thiol groups.

Mechanism of Action

The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-SH: A derivative of valine with similar protecting group chemistry.

    Fmoc-Leu-SH: A derivative of leucine used in peptide synthesis.

    Fmoc-Met-SH: A derivative of methionine with a sulfur-containing side chain.

Uniqueness

Fmoc-Ile-SH is unique due to the presence of the isoleucine side chain, which imparts specific hydrophobic properties to the peptide. This can influence the folding and stability of the resulting peptides, making this compound particularly useful in the synthesis of peptides with specific structural requirements .

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid

InChI

InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1

InChI Key

OPPHCXUJEZEZRB-DJJJIMSYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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